molecular formula C21H23NO4 B13864979 2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid

Cat. No.: B13864979
M. Wt: 353.4 g/mol
InChI Key: WPDCFRNNHUYQGW-UHFFFAOYSA-N
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Description

2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid is a heterotricyclic compound known for its complex structure and diverse applications. This compound is notable for its presence in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid involves several steps. One common method includes the reaction of phthalide with sodium chloride and p-hydroxyphenyl acetic acid. This mixture is stirred at 150°C for 6 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-temperature reactors and precise measurement of reagents to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where parts of the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Chloroform, DMSO (dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing biological processes. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Olopatadine: A compound with a similar structure, used primarily as an antihistamine.

    Dibenzoxepin Derivatives: Compounds with structural similarities, often studied for their pharmacological properties.

Uniqueness

2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid stands out due to its unique combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25)

InChI Key

WPDCFRNNHUYQGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O

Origin of Product

United States

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